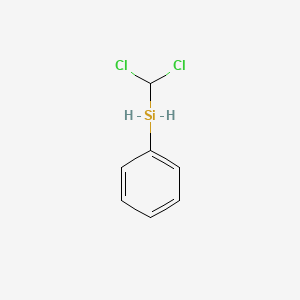

Dichloromethyl(phenyl)silane

Overview

Description

Dichloromethyl(phenyl)silane is a useful research compound. Its molecular formula is C7H8Cl2Si and its molecular weight is 191.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dichloromethyl(phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloromethyl(phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrolytes for Lithium-Ion Batteries : Phenyl tris-2-methoxydiethoxy silane, a derivative of Dichloromethyl(phenyl)silane, has been studied as an additive in the electrolyte of lithium-ion batteries with a graphite anode. This additive helps suppress the co-intercalation of propylene carbonate, enhancing the battery's performance (Xia et al., 2008).

Synthesis of Novel Kinetically Stabilized Silenes : Dichloromethyloligosilanes, including derivatives of Dichloromethyl(phenyl)silane, react with organolithium reagents to produce kinetically stabilized silenes. These silenes, known for their reactive nature, have potential applications in various chemical synthesis processes (Schmohl et al., 2001).

Synthesis and Structure of Silicon Compounds : Dichloromethyl(phenyl)silane derivatives have been used in the synthesis of organosilicon compounds with specific substituents, leading to a variety of functionalized silanes. These compounds demonstrate highly coordinated silicon centers, which could be significant in material science and catalysis (Belzner et al., 1998).

Metal-Catalyzed Hydrogen Atom Transfers : Isopropoxy(phenyl)silane, another derivative of Dichloromethyl(phenyl)silane, has been identified as an efficient reductant in metal-catalyzed radical hydrofunctionalization reactions. This discovery expands the possibilities for alkene reduction, hydration, hydroamination, and conjugate addition in various chemical processes (Obradors et al., 2016).

Chemical Bonding and Structure Studies : The reaction of dichloro(phenyl)silane with lithiated aryl pincer ligands has led to the synthesis of chlorosilanes and silicon triflates with unique structures. These compounds have been characterized using NMR spectroscopy and X-ray crystallography, offering insights into silicon bonding and coordination chemistry (Bockholt et al., 2009).

properties

IUPAC Name |

dichloromethyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWYPZFNHLJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloromethyl(phenyl)silane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Hydroxycyclohexyl)-4-methoxyphenyl]acetonitrile](/img/structure/B7909264.png)

![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)

![[[Bis(triphosphonomethyl)amino]-diphosphonomethyl]phosphonic acid](/img/structure/B7909310.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]borinic acid](/img/structure/B7909331.png)

![(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B7909342.png)